Tetramethylnonanol

Description

Contextualization within Branched Aliphatic Alcohol Chemistry

Aliphatic alcohols are a fundamental class of organic compounds characterized by a hydroxyl (–OH) group attached to a saturated carbon atom. Within this broad category, branched aliphatic alcohols, such as Tetramethylnonanol, represent a significant subclass. Unlike their linear counterparts, the carbon chain of these alcohols is not a simple straight chain but contains alkyl branches.

This compound is often found as a component in isomeric mixtures of C13 alcohols, sometimes referred to collectively as isotridecanol. googleapis.com These mixtures are produced through industrial processes like the hydroformylation of trimeric butene. googleapis.com The complexity of these mixtures, containing various this compound isomers such as 2,4,6,8-tetramethyl-1-nonanol and 3,4,6,8-tetramethyl-1-nonanol, makes their separation and individual study a challenge. googleapis.comgoogleapis.com The chemistry of these alcohols is centered on the reactivity of the primary hydroxyl group, which readily undergoes reactions like ethoxylation and esterification.

Table 1: Physicochemical Properties of 2,4,6,8-Tetramethyl-nonan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C13H28O |

| Molecular Weight | 200.36 g/mol |

| IUPAC Name | 2,4,6,8-tetramethylnonan-1-ol |

| XLogP3 | 4.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 8 |

Source: PubChem CID 13109022 nih.gov

Historical Perspectives on Polymethylated Compound Investigations

The investigation of polymethylated compounds is not a recent endeavor and has roots in the early development of polymer chemistry. A prominent historical example is the discovery and commercialization of poly(methyl methacrylate) (PMMA) in the early 1930s. wikipedia.org British chemists at Imperial Chemical Industries (ICI) and, concurrently, Otto Röhm in Germany, developed this clear plastic, which became known under trademarks like Perspex and Plexiglas. wikipedia.org While PMMA is a polymer and structurally distinct from a single alcohol molecule, its development marks a significant milestone in the synthesis and characterization of molecules with repeating methylated units.

This early work on polymers built upon foundational organic chemistry principles and demonstrated the industrial potential of controlling methylation in molecular structures. The research into polymethylated compounds has since expanded significantly, moving from polymers to smaller, discrete molecules like this compound. The synthesis of specific isomers of highly branched alkanes and alcohols became a target for researchers seeking to understand structure-property relationships in fuels, lubricants, and surfactants. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, has been crucial in separating and identifying the complex isomeric mixtures in which compounds like this compound are often found.

Significance of Stereochemistry in this compound Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in understanding the properties and behavior of this compound. tru.cayoutube.comyoutube.com The structure of this compound isomers, such as 2,4,6,8-tetramethyl-1-nonanol, contains multiple chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups, which results in the molecule being non-superimposable on its mirror image. tru.cayoutube.com

The presence of several such centers in a single this compound molecule means that it can exist as a large number of stereoisomers. These stereoisomers can be classified into two main types:

Enantiomers: Pairs of stereoisomers that are non-superimposable mirror images of each other. tru.ca

Diastereomers: Stereoisomers that are not mirror images of each other. tru.ca This occurs when a molecule has two or more chiral centers and the configuration differs at some, but not all, of these centers.

Each unique stereoisomer of this compound can exhibit different physical, chemical, and biological properties. This is because the spatial arrangement of the methyl groups and the hydroxyl group can affect how the molecule interacts with other molecules or with surfaces. For instance, the specific shape of a stereoisomer can influence its efficacy in applications where molecular recognition is key. While commercial this compound is typically an isomeric mixture, research into the synthesis and properties of specific, stereoisomerically pure forms is an active area of investigation, driven by the potential for tailored performance in specialized applications. googleapis.com The ability to control and characterize the stereochemistry of these highly branched alcohols is a critical aspect of contemporary chemical research.

Table 2: Stereochemical Concepts

| Term | Definition |

|---|---|

| Stereoisomers | Molecules with the same molecular formula and connectivity but a different spatial arrangement of atoms. |

| Chiral Center | An atom (usually carbon) bonded to four different groups, leading to "handedness". |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. |

| Diastereomers | Stereoisomers that are not mirror images of each other. |

Source: General Stereochemistry Principles tru.cayoutube.com

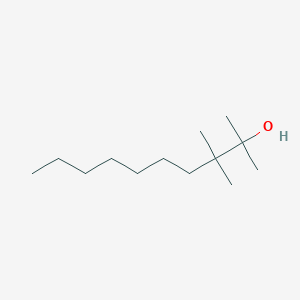

Structure

3D Structure

Properties

CAS No. |

31153-53-4 |

|---|---|

Molecular Formula |

C13H28O |

Molecular Weight |

200.36 g/mol |

IUPAC Name |

2,3,3-trimethyldecan-2-ol |

InChI |

InChI=1S/C13H28O/c1-6-7-8-9-10-11-12(2,3)13(4,5)14/h14H,6-11H2,1-5H3 |

InChI Key |

ZZQCGJSFWKIOBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)(C)C(C)(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetramethylnonanol and Its Stereoisomers

Chemoenzymatic Synthetic Routes to Chiral Tetramethylnonanol Variants

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the versatility of chemical reactions to create efficient and sustainable synthetic pathways. mdpi.com This approach is particularly advantageous for producing enantiomerically pure compounds. mdpi.comnih.gov

Cytochrome P450-Mediated Hydroxylation Strategies

Cytochrome P450 (CYP) enzymes are a versatile class of heme-containing monooxygenases known for their ability to catalyze the regio- and stereoselective oxidation of a wide range of substrates. mdpi.comresearchgate.net This capability makes them valuable biocatalysts for introducing hydroxyl groups into complex molecules with high precision. mdpi.comresearchgate.net The catalytic cycle of these enzymes typically involves substrate binding, electron transfer, and the activation of molecular oxygen to form a highly reactive iron-oxo species that performs the oxidation. mdpi.com

Researchers have successfully engineered cytochrome P450 enzymes to achieve specific hydroxylation patterns. For instance, through techniques like directed evolution and rational design, the activity, stability, and substrate scope of wild-type CYPs can be significantly enhanced. mdpi.com One study highlighted a strategy for designing high-performance P450 peroxygenases for the selective functionalization of steroids, demonstrating the potential for creating practical biocatalysts for complex hydroxylations. mdpi.com In the context of synthesizing derivatives of bioactive molecules, P450 enzymes have been used for late-stage C-H functionalization, providing access to novel analogs that would be difficult to obtain through traditional chemical methods. acs.org For example, specific P450 variants have been identified that can selectively hydroxylate remote C(sp³)–H bonds on a complex molecular scaffold. acs.org

The mechanism of P450-mediated hydroxylation has been investigated using synthetic substrate analogs. These studies suggest that the reaction can proceed through either a benzylic radical or a benzylic carbocation intermediate, depending on the substrate and the specific P450 enzyme involved. nih.gov This mechanistic understanding is crucial for predicting and controlling the outcomes of P450-catalyzed reactions.

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis offers a powerful toolkit for the enantioselective synthesis of chiral molecules, providing access to specific stereoisomers that are often difficult to obtain through conventional chemical methods. mdpi.comnih.gov These enzymatic approaches are prized for their high regio-, stereo-, and enantioselectivity, often proceeding under mild reaction conditions. mdpi.com

A variety of biocatalytic strategies have been developed for asymmetric synthesis, including kinetic resolution (KR), dynamic kinetic resolution (DKR), desymmetrization, and asymmetric reduction. nih.govrsc.org Lipases, for example, are frequently used in the kinetic resolution of racemic mixtures to produce enantioenriched compounds. nih.gov In a chemoenzymatic approach to synthesize 2,6-disubstituted tetrahydropyrans, a key step involved the lipase-catalyzed enantioselective acetylation of an alcohol intermediate, ultimately yielding enantiomerically pure target compounds. nih.gov

Enzyme-controlled reactions can also be used to construct chiral building blocks. For instance, a chemoenzymatic strategy was established to prepare polymethylated fatty acid building blocks, which are components of complex natural products. researchgate.net This method utilized an inexpensive lipase (B570770) for desymmetrization and a chiral oxazolidinone as a controlling agent. researchgate.net Furthermore, combining multiple enzyme-catalyzed reactions in a cascade can lead to highly efficient syntheses. A one-pot ene reductase (ERED)/imine reductase (IRED) cascade has been used to convert α,β-unsaturated aldehydes into chiral amines with excellent enantiomeric excess. rsc.org

Total Synthesis Strategies for Defined this compound Structures

The total synthesis of complex natural products and their analogs is a cornerstone of organic chemistry, enabling access to molecules with defined structures and stereochemistry. scripps.edurice.edu These synthetic endeavors often drive the development of new synthetic methods and strategies. scripps.edu

Iterative Chain Elongation Techniques

Iterative synthesis provides an efficient pathway to construct polymers and long-chain molecules with precise control over the repeating units. This strategy is particularly useful for building up the backbones of polyketides and other natural products characterized by repeating structural motifs. researchgate.netbeilstein-journals.org

One approach to iterative chain elongation involves the repeated application of a set of reactions to add building blocks to a growing chain. For example, the synthesis of deoxypropionate units, which are common in polyketides, can be achieved through the iterative application of highly stereoselective conjugate addition reactions. researchgate.net This allows for the construction of polymethyl arrays with full stereocontrol. researchgate.net Nature itself employs iterative modules in polyketide synthases (PKSs) to extend carbon chains. beilstein-journals.org In some biosynthetic pathways, a single PKS module can catalyze multiple rounds of chain extension. beilstein-journals.org

Synthetic chemists have also developed recursive pathways for carbon chain elongation. By engineering the enzymes involved in amino acid biosynthesis, a synthetic "+1" recursive metabolic pathway has been created to extend the carbon chain of 2-ketoacids. nih.gov This engineered pathway can recursively catalyze multiple elongation cycles to produce valuable chemicals. nih.gov

Stereoselective Alkylation and Reduction Methods

Controlling stereochemistry during carbon-carbon bond formation and reduction is crucial for the synthesis of complex chiral molecules. Stereoselective alkylation and reduction methods are fundamental tools for achieving this control.

Chiral auxiliaries are frequently employed to direct the stereochemical outcome of alkylation reactions. wikipedia.org For instance, chiral oxazolidinones can be used to guide the diastereoselective alkylation of enolates, a method that has been widely applied in both academic and industrial settings. wikipedia.orgnih.gov The Birch reduction/alkylation of chiral esters of salicylic (B10762653) acids using 8-phenylmenthol as a chiral auxiliary allows for the diastereoselective formation of quaternary stereogenic centers. escholarship.org Co(II)-based metalloradical catalysis has also been developed for asymmetric intramolecular C–H alkylation, providing access to cyclic products with high diastereo- and enantioselectivities. rsc.org

Stereoselective reduction of carbonyl compounds is another key transformation. Chelation control, where a metal ion coordinates to the carbonyl oxygen and a nearby Lewis basic group, can lock the conformation of the substrate and direct nucleophilic attack from the least hindered face, leading to high levels of asymmetric induction. egrassbcollege.ac.in

Novel Chemical Transformations for this compound Scaffolds

The development of novel chemical transformations is essential for expanding the accessible chemical space and creating diverse molecular scaffolds. These new reactions can provide more efficient routes to complex molecules and enable the synthesis of previously inaccessible structures.

Diversity-oriented synthesis is a strategy that aims to generate structurally diverse and complex molecules in a small number of steps. nih.gov This approach often involves complexity-building reactions that can rapidly construct intricate molecular frameworks. Another powerful concept is the development of "pseudo-natural products," which are created by combining fragments from different natural products to generate novel scaffolds with potential biological activity. whiterose.ac.uk

Deconstructive synthesis, which involves building new structures through the cleavage of bonds in readily available starting materials, has emerged as a useful design principle. mdpi.com This strategy, often paired with divergent synthesis (where multiple products are made from a common intermediate), can significantly improve the efficiency of chemical synthesis. mdpi.com For example, a pharmacophore-directed retrosynthetic strategy was used in the total synthesis of rameswaralide, allowing for the simultaneous synthesis of the natural product and the generation of a structure-activity relationship profile. nih.gov The development of new catalysts and reaction conditions also plays a crucial role. For instance, novel plant-derived macroporous scaffolds have been developed for various applications, showcasing the innovation in materials science that can support new chemical transformations. ntu.edu.sg

Selective Functional Group Interconversions

The construction of the this compound carbon chain is often achieved through a series of selective functional group interconversions (FGIs). tgc.ac.indeanfrancispress.comub.edukccollege.ac.in This strategy involves the stepwise transformation of one functional group into another to elaborate the molecular structure. In the context of polypropionate synthesis, this typically involves an iterative cycle of carbon-carbon bond formation followed by reduction and other modifications to set up the molecule for the next iteration.

A common approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, a chiral auxiliary can be attached to a starting material, which then directs the stereoselective addition of a propionate (B1217596) unit. Following the reaction, the auxiliary is removed, and the process can be repeated.

One powerful method for constructing the backbone of molecules like this compound is the aldol (B89426) reaction and its variants. This reaction forms a carbon-carbon bond and creates up to two new stereocenters with a β-hydroxy ketone functionality. The subsequent stereoselective reduction of the ketone to a hydroxyl group is a critical FGI step. This sequence of reactions—chain elongation via an aldol-type reaction followed by reduction—is a cornerstone of polypropionate synthesis.

A chemoenzymatic strategy has been successfully employed for the synthesis of polymethylated structures, including a protected form of 2,4,6,8-tetramethylnonanol. researchgate.net This approach utilizes an iterative chain elongation cycle, which relies on precise functional group interconversions at each step to build the carbon skeleton. researchgate.net

Table 1: Key Functional Group Interconversions in Polypropionate Synthesis

| Initial Functional Group | Reaction Type | Resulting Functional Group | Significance in this compound Synthesis |

| Aldehyde/Ketone | Aldol Addition | β-Hydroxy Ketone | Forms C-C bond and creates new stereocenters. |

| β-Hydroxy Ketone | Stereoselective Reduction | 1,3-Diol | Sets the stereochemistry of the hydroxyl group. |

| Ester/Carboxylic Acid | Reduction | Alcohol | Prepares the molecule for subsequent oxidation or coupling. |

| Alcohol | Oxidation | Aldehyde/Ketone | Activates the molecule for the next chain-extension step. |

| Alkene | Dihydroxylation/Epoxidation | Diol/Epoxide | Introduces oxygen functionalities with stereocontrol. |

This table provides a generalized overview of common transformations. Specific reagents and conditions determine the stereochemical outcome.

Research has demonstrated the use of iterative strategies that allow for the controlled construction of polypropionate chains. nih.govfrontiersin.orgfigshare.com These methods often involve the coupling of simple building blocks, where each coupling step and subsequent functional group modification is highly stereocontrolled. For example, the stereoselective addition of a lithium dimethylcuprate to a γ-alkoxy-α,β-unsaturated ester, followed by hydroxylation, can establish the anti/syn stereorelationship found in polypropionates. figshare.com

Reductive Etherification Procedures

While direct reductive etherification, the formation of an ether from a carbonyl compound and an alcohol under reducing conditions, is a known transformation, its application to form the carbon-carbon backbone of this compound is not a commonly reported primary strategy. researchgate.net However, reductive processes involving cyclic ethers, such as epoxides, are a powerful and widely used method in polypropionate synthesis and can be conceptually linked to this category. nih.gov

This strategy often involves the stereoselective epoxidation of an allylic alcohol, followed by the regioselective reductive opening of the epoxide. The epoxide acts as a latent electrophile, and its opening with an organometallic reagent (containing a methyl group, for instance) or a hydride source constitutes a reductive ring-opening that builds the polypropionate backbone.

A key advantage of this methodology is that the stereochemistry of the allylic alcohol can direct the epoxidation, and the resulting epoxide stereochemistry controls the subsequent nucleophilic attack, thus allowing for a high degree of stereocontrol over the newly formed stereocenters. This iterative sequence of epoxidation and reductive opening is a robust method for constructing complex acyclic polyols.

For example, a synthetic approach can start with a chiral aldehyde which is converted in several steps to a chiral allylic alcohol. nih.gov This alcohol is then subjected to a stereoselective epoxidation. The resulting epoxide is then opened regioselectively with a methyl-containing nucleophile, such as a Gilman reagent (lithium dimethylcuprate), to furnish the desired propionate unit. nih.gov This sequence effectively elongates the carbon chain while installing the correct stereochemistry.

In some synthetic strategies towards complex polyketides, reductive etherification has been used to couple different fragments of a molecule. mdpi.com For instance, the coupling of two complex fragments can be followed by a reductive etherification step to form a key ether linkage within the final natural product. While this does not directly form the carbon skeleton of this compound, it highlights the utility of reductive processes in the synthesis of related complex molecules.

Table 2: Example of an Iterative Epoxide-Based Strategy for Polypropionate Synthesis

| Step | Transformation | Key Reagents | Purpose |

| 1 | Olefination | Wittig or Horner-Wadsworth-Emmons reagent | Create an α,β-unsaturated ester. |

| 2 | Reduction | Diisobutylaluminium hydride (DIBAL-H) | Reduce the ester to an allylic alcohol. |

| 3 | Asymmetric Epoxidation | Sharpless epoxidation (e.g., Ti(OiPr)₄, DET, t-BuOOH) | Form a chiral epoxide. |

| 4 | Reductive Ring Opening | Organocuprate (e.g., Me₂CuLi) or hydride reagent | Open the epoxide to form the elongated carbon chain with a new stereocenter. |

| 5 | Functional Group Manipulation | Protection/Deprotection, Oxidation | Prepare for the next iteration. |

This table outlines a general iterative sequence. The choice of reagents and the order of steps can be varied to achieve different stereoisomers.

Ultimately, the synthesis of specific stereoisomers of this compound relies on the careful selection of a multi-step strategy where each reaction, whether it is a classic functional group interconversion or a reductive ring-opening of a cyclic ether, is chosen for its high degree of stereocontrol.

Mechanistic Elucidation of Reactions Involving Tetramethylnonanol

Investigation of Reaction Pathways in Tetramethylnonanol Transformations

A reaction pathway details the specific sequence of elementary steps that connect reactants to products. libretexts.org For complex molecules like this compound, multiple pathways can be possible, leading to different products or stereoisomers. The investigation of these pathways is fundamental to controlling the outcome of a chemical transformation.

In the context of natural product synthesis, this compound has been utilized as a building block. For instance, in a versatile asymmetric strategy for synthesizing sulfoglycolipids from Mycobacterium tuberculosis, this compound serves as a key precursor. researchgate.net In this multi-step synthesis, it undergoes a methylation reaction to form 11-O-TBDPS-2,4,6,8,10-pentamethyl-undecanol. researchgate.net This transformation is part of a linear sequence designed to construct complex polymethylated fatty acid chains. researchgate.netcsic.es

The reported transformation achieved a high yield of over 90% and a diastereomeric ratio of more than 49:1, indicating a highly controlled and efficient reaction pathway. researchgate.net Such high selectivity suggests the reaction proceeds via a well-defined pathway where alternative, non-selective routes are effectively suppressed. geologyscience.ru The pathway likely involves the deprotonation of the alcohol to form a nucleophilic alkoxide, followed by an S_N2 reaction with a methylating agent. The specific reagents and conditions used would be optimized to ensure this pathway is dominant.

Table 1: Documented Transformation of this compound in Synthesis

| Reactant | Product | Reported Yield | Reported Stereoselectivity (dr) | Source |

|---|---|---|---|---|

| This compound | 11-O-TBDPS-2,4,6,8,10-pentamethyl-undecanol | > 90% | > 49:1 | researchgate.net |

Role of Intermediates in this compound Reaction Mechanisms

In the transformations of this compound, such as the methylation reaction mentioned previously, several intermediates can be postulated. The reaction likely proceeds through the formation of a this compound-alkoxide intermediate. This is achieved by treating the alcohol with a suitable base. This alkoxide is a highly reactive, nucleophilic intermediate.

The stability of this intermediate is influenced by electronic and steric factors within the this compound structure. numberanalytics.com Once formed, this alkoxide intermediate would react with an electrophilic methyl source (e.g., methyl iodide or dimethyl sulfate) in a subsequent step to yield the methylated product. The structure of the intermediate directly influences the stereochemical outcome of the reaction. The high stereoselectivity observed in the synthesis of the sulfoglycolipid precursor suggests that the approach of the electrophile is sterically hindered from one face of the intermediate, leading to the preferential formation of one diastereomer. researchgate.net The study of such intermediates is key to understanding and controlling the reaction's selectivity. tutorchase.com

Kinetic and Thermodynamic Aspects of this compound Reactivity

The outcome of a chemical reaction can be governed by two distinct factors: kinetics and thermodynamics. numberanalytics.com A reaction is under kinetic control when the product distribution is determined by the relative rates at which the products are formed. libretexts.org The major product will be the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. masterorganicchemistry.com This is often favored at lower temperatures where reactions are effectively irreversible. udel.edu

Conversely, a reaction is under thermodynamic control when the product ratio is determined by the relative stability of the products themselves. libretexts.org This scenario occurs when the reaction conditions (e.g., higher temperatures) allow for the reaction to be reversible, establishing an equilibrium. masterorganicchemistry.com The major product will be the most thermodynamically stable one, even if it is formed more slowly. libretexts.org

The reported high yield (>90%) and diastereoselectivity (>49:1) for the methylation of a this compound derivative strongly suggest the reaction is operating under kinetic control. researchgate.net In such a scenario, one diastereomeric product is formed significantly faster than the other, and the conditions (likely low temperature) prevent the system from reaching thermodynamic equilibrium where a mixture of products might be favored. udel.edu The difference in activation energies between the pathways leading to the different stereoisomers is substantial enough to allow for the predominant formation of the kinetic product.

Table 2: Comparison of Kinetic and Thermodynamic Control

| Feature | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Determining Factor | Rate of reaction | Stability of products |

| Major Product | The one that forms fastest (lowest activation energy) | The most stable one (lowest Gibbs free energy) |

| Reaction Conditions | Typically lower temperatures, irreversible conditions | Typically higher temperatures, reversible conditions |

| Relationship to Time | Product ratio reflects relative rates early in the reaction | Product ratio reflects equilibrium distribution over time |

| Energy Diagram | The pathway with the lowest transition state energy is favored | The product with the lowest overall energy is favored |

Based on a comprehensive search of publicly available scientific literature and spectral databases, it is not possible to generate an article on the "State-of-the-Art Spectroscopic Characterization of this compound" that meets the specified requirements for detailed, compound-specific research findings and data tables for each subsection.

The search for experimental data pertaining directly to this compound and its isomers across advanced spectroscopic techniques yielded no specific results. While general principles for the spectroscopic analysis of long-chain, branched alcohols exist, the strict constraint to focus solely on this compound and to include detailed, specific research findings prevents the creation of a scientifically accurate and non-speculative article.

To fulfill the request as outlined, one would need access to dedicated research studies that have performed and published the following analyses specifically on this compound:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Publication of 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC) with full spectral assignments for the various isomers of this compound.

Stereochemical Assignment: Studies detailing the use of chiral shift reagents with this compound to resolve enantiomeric signals in NMR spectroscopy.

High-Resolution Mass Spectrometry: Publicly accessible high-resolution mass spectra to determine the precise elemental composition of this compound isomers.

Tandem Mass Spectrometry: Research detailing the controlled fragmentation of this compound ions to elucidate specific fragmentation pathways and differentiate between its isomers.

Vibrational Spectroscopy: Published and assigned Infrared (IR) and Raman spectra specific to this compound.

This information is not available in the public domain accessible through the conducted searches. Therefore, any attempt to construct the requested article would involve extrapolating from different molecules, which would violate the core instructions of the prompt.

Computational Chemistry Applications in Tetramethylnonanol Research

Density Functional Theory (DFT) Studies on Tetramethylnonanol Conformations and Reactivity

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a popular and versatile tool for calculating a wide range of molecular properties, including molecular stability and reactivity. nih.govmdpi.com DFT calculations can be used to determine the most stable three-dimensional arrangements of atoms in a molecule, known as conformations, and to predict sites within the molecule that are likely to be involved in chemical reactions. nd.eduescientificpublishers.com

In the context of this compound, DFT would be employed to perform a detailed conformational analysis. Due to the rotational freedom around its single bonds, this compound can exist in numerous conformations. A DFT study would systematically explore the potential energy surface of the molecule to identify the most stable conformers. ysu.ammdpi.com This process involves optimizing the geometry of various initial structures and calculating their relative energies. acs.org The results would reveal the preferred spatial arrangement of the tetramethyl and hydroxyl groups, which is crucial for understanding its physical properties and interactions with other molecules.

Furthermore, DFT is used to calculate reactivity descriptors that provide insight into a molecule's chemical behavior. acs.orgresearchgate.net For this compound, these descriptors would help predict its reactivity. Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's ability to donate or accept electrons, respectively. escientificpublishers.com

Fukui Functions: These local descriptors identify which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. scilit.com

A hypothetical study on this compound might yield the reactivity descriptor data shown in the table below. Such data would indicate, for example, that the oxygen atom of the hydroxyl group is the most likely site for electrophilic attack.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for the Most Stable Conformer of this compound

Calculations performed at the B3LYP/6-311++G(d,p) level of theory in a simulated aqueous environment.

| Descriptor | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity. |

| Chemical Potential (μ) | -2.65 eV | Measures the tendency of electrons to escape. |

| Chemical Hardness (η) | 3.85 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 0.92 eV | Quantifies the ability to accept electrons. |

Molecular Dynamics Simulations of this compound in Diverse Chemical Environments

For this compound, MD simulations would be instrumental in understanding its dynamic behavior in various chemical environments, such as in water, in a nonpolar organic solvent like hexane, or at an oil-water interface. The simulation would be set up by placing one or more this compound molecules in a box filled with the chosen solvent molecules. researchgate.net The simulation would then track the trajectory of every atom over a period of time, typically nanoseconds to microseconds. nih.gov

Analysis of the MD trajectories would reveal:

Solvent Effects on Conformation: How the presence of polar (water) or nonpolar (hexane) solvent molecules influences the preferred conformations of this compound. acs.orgaip.org For instance, in water, the molecule might adopt conformations that expose its polar hydroxyl group to the solvent while partially shielding the nonpolar alkyl chain.

Solvation Structure: The arrangement of solvent molecules around this compound, providing insights into hydration shells and specific interactions like hydrogen bonding between the hydroxyl group and water. nih.gov

Diffusion and Transport Properties: The simulation can be used to calculate the diffusion coefficient of this compound in different media, a key parameter for understanding its transport behavior. nih.gov

The results of such simulations could be summarized in a table comparing key properties in different environments, illustrating how the solvent modulates the molecule's behavior.

Table 2: Hypothetical Results from Molecular Dynamics Simulations of this compound

Simulations run for 200 ns at 298 K and 1 atm pressure.

| Property | Environment: Water | Environment: Hexane |

| Average Radius of Gyration (Å) | 4.8 | 5.2 |

| Solvent Accessible Surface Area (SASA) of -OH group (Ų) | 35.1 | 12.5 |

| Number of Hydrogen Bonds (this compound-Solvent) | 3.2 | 0.1 |

| Diffusion Coefficient (x 10⁻⁵ cm²/s) | 0.58 | 1.15 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. wikipedia.orgmedcraveonline.com By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized analogues, which accelerates the process of designing molecules with desired properties. jocpr.commdpi.com

A QSAR study for this compound would involve a set of its structural analogues. These would be molecules with systematic variations, for example, changing the length of the alkyl chain, the position of the methyl groups, or replacing the hydroxyl group with other functional groups. The first step is to calculate a variety of molecular descriptors for each analogue. nih.gov These descriptors are numerical values that encode different aspects of the molecular structure, such as:

Topological descriptors: Related to the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Related to the distribution of electrons.

Physicochemical descriptors: Such as logP (lipophilicity). nih.gov

Once the descriptors are calculated and the biological activity (e.g., antimicrobial potency, surfactant efficacy) of each analogue is experimentally measured, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the QSAR model. fiveable.me A hypothetical QSAR equation for predicting the surfactant efficacy of this compound analogues might look like:

log(Efficacy) = 0.75 * logP - 0.21 * (Molecular_Weight) + 1.54 * (TPSA) + 2.1

This equation would suggest that higher lipophilicity (logP) and a larger topological polar surface area (TPSA) increase efficacy, while higher molecular weight decreases it. Such models allow for the virtual screening of new potential analogues to prioritize synthesis efforts. meilerlab.org

Table 3: Hypothetical Data for a QSAR Study of this compound Analogues

| Analogue | logP | Molecular Weight ( g/mol ) | Topological Polar Surface Area (TPSA) (Ų) | Measured Efficacy (log(1/C)) |

| This compound | 4.2 | 200.38 | 20.2 | 3.5 |

| Analogue 1 | 3.8 | 186.35 | 20.2 | 3.2 |

| Analogue 2 | 4.6 | 214.41 | 20.2 | 3.8 |

| Analogue 3 | 4.1 | 200.38 | 38.7 | 4.1 |

| Analogue 4 | 4.3 | 200.38 | 9.8 | 2.9 |

Cheminformatics Approaches for this compound Database Analysis

Cheminformatics involves the use of computational tools to store, retrieve, analyze, and visualize chemical information. neovarsity.org It is essential for managing the vast amounts of data generated in chemical research and for extracting valuable knowledge from large chemical databases. neovarsity.org Cheminformatics workflows can be used for tasks like virtual screening, library design, and identifying structure-activity trends from large datasets. examol.ionih.gov

In the context of this compound, cheminformatics would be applied to analyze large virtual or experimental databases of related compounds. For instance, a researcher might want to search a commercial database like ChEMBL or a custom-built database for compounds structurally similar to this compound that have been tested for specific biological activities. nvidia.com

A typical cheminformatics workflow could involve:

Database Curation and Preparation: Standardizing the chemical structures in a database to ensure consistency. e-bookshelf.de

Similarity Searching: Using the structure of this compound as a query to find similar molecules in the database. Similarity is often assessed based on molecular fingerprints, which are bit strings that encode structural features. nvidia.com

Clustering: Grouping the retrieved compounds into clusters based on their structural similarity. This helps in understanding the diversity of the chemical space around this compound. nvidia.com

Data Visualization: Plotting the compounds in a low-dimensional space (e.g., using Principal Component Analysis) to visualize their relationships and property distributions. molsoft.com

This analysis can help identify promising starting points for a new research project or reveal gaps in the existing knowledge about this compound-like compounds.

Table 4: Hypothetical Output from a Cheminformatics Similarity Search

Database: A virtual library of 100,000 alcohol compounds. Query: this compound.

| Metric | Value | Description |

| Database Size | 100,000 | Total number of compounds screened. |

| Query Fingerprint | Morgan Fingerprint | Type of structural key used for comparison. |

| Similarity Cutoff (Tanimoto) | > 0.85 | Threshold for considering a compound as a "hit". |

| Number of Hits | 157 | Compounds found to be structurally similar to this compound. |

| Average logP of Hits | 4.5 | A key physicochemical property of the identified analogues. |

| Number of Distinct Scaffolds | 12 | Indicates the structural diversity among the hits. |

Enzymatic Biotransformations and Biocatalysis with Tetramethylnonanol

Regioselective and Stereoselective Hydroxylation of Branched Substrates like Tetramethylnonanol

Controlling where a functional group is introduced (regioselectivity) and in what three-dimensional orientation (stereoselectivity) is a central goal in chemical synthesis. Biocatalysts are prized for their ability to achieve high levels of both. researchgate.netmdpi.com The hydroxylation of a complex, branched molecule like this compound, which has multiple non-equivalent C-H bonds, makes achieving such selectivity particularly challenging.

The shape and properties of the enzyme's active site are the primary determinants of selectivity. The substrate must bind in a specific orientation that positions the target C-H bond close to the enzyme's reactive iron-oxo species. nih.gov

Key Research Findings on Selectivity:

Sub-terminal Preference: Many wild-type P450s, including P450 BM3, naturally hydroxylate linear alkanes and fatty acids at sub-terminal (ω-1, ω-2, ω-3) positions. nih.gov This inherent preference often carries over to branched substrates.

Influence of Substrate Structure: The structure of the substrate itself plays a crucial role. For example, the fungal peroxygenase from Agrocybe aegerita hydroxylates n-heptane and n-octane with complete stereoselectivity, producing the (R)-enantiomer of the corresponding 3-alcohol. nih.gov This demonstrates the enzyme's precise control over the reaction's stereochemistry.

Challenges with Branched Substrates: Highly branched structures can be difficult for enzymes to accommodate. The active site may be too narrow, or the multiple methyl groups may prevent the molecule from adopting an orientation that allows for hydroxylation at a specific, desired position. Research on fungal peroxygenases showed a lack of activity on highly branched alkanes like tetramethylpentane. nih.gov

The table below summarizes the typical regioselectivity observed for different enzyme systems with various alkane substrates, illustrating the general principles that would apply to a branched substrate like this compound.

| Enzyme System | Substrate | Major Hydroxylation Position(s) | Selectivity Notes |

|---|---|---|---|

| Wild-Type P450 BM3 | Long-chain fatty acids (e.g., Palmitic Acid) | ω-1, ω-2, ω-3 | Natural preference for sub-terminal positions. nih.gov |

| CYP153A Family | Medium-chain alkanes (e.g., Octane) | ω (Terminal) | High selectivity for terminal hydroxylation. caltech.edu |

| Fungal Peroxygenase (A. aegerita) | n-Heptane / n-Octane | C2 and C3 | High stereoselectivity for (R)-alcohols at C3. nih.gov |

| Engineered P450 BM3 (Variant 77-9H) | Octane (B31449) | ω (Terminal) | Selectivity shifted from sub-terminal to terminal through protein engineering. researchgate.net |

Engineering of Biocatalysts for Enhanced this compound Turnover and Selectivity

Given that wild-type enzymes often exhibit low activity or poor selectivity towards non-natural, sterically demanding substrates like this compound, protein engineering is a critical tool for developing useful biocatalysts. nih.govnih.gov Strategies such as directed evolution and rational design are used to modify enzymes to enhance their performance. mdpi.comnih.gov

Directed Evolution: This technique mimics natural evolution in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with improved properties (e.g., higher activity or desired selectivity). caltech.edu Cycles of mutation and selection can lead to enzymes with dramatically altered functions. For instance, P450 BM3 has been successfully evolved to hydroxylate small alkanes like propane (B168953) and ethane, substrates it does not act on in its natural form. caltech.educaltech.edu

Rational and Semi-Rational Design: This approach uses knowledge of the enzyme's structure and mechanism to make specific, targeted mutations in the active site. mdpi.com By identifying amino acid residues that control substrate binding and orientation, scientists can redesign the active site to better accommodate a new substrate or to favor hydroxylation at a different position. nih.govresearchgate.net

Key Engineering Successes:

Altering Regioselectivity: Through saturation mutagenesis of active-site residues, researchers have successfully altered the regioselectivity of P450 BM3. One study generated a mutant (77-9H) that hydroxylates octane with 52% selectivity for the terminal position, a significant shift from the wild-type's sub-terminal preference. researchgate.net This demonstrates that the active site can be reshaped to favor different positions.

Enhancing Turnover and Coupling: Engineering efforts often focus on improving the catalytic turnover rate and the "coupling efficiency." Coupling refers to the efficient use of the cofactor (NADPH) to produce the hydroxylated product rather than wasteful side products like hydrogen peroxide. caltech.eduresearchgate.net A highly evolved P450 BM3 variant for propane hydroxylation, named P450PMO, achieved excellent coupling efficiency (98.2%) and high total turnovers, rivaling the performance of natural enzymes with their preferred substrates. caltech.edu

The following table presents examples of how protein engineering has improved the catalytic properties of P450 BM3 for non-natural substrates.

| Enzyme Variant | Target Substrate | Engineering Goal | Key Improvement |

|---|---|---|---|

| P450 BM3 (Wild-Type) | Propane | Introduce activity | No activity. caltech.edu |

| P450PMO (Evolved BM3) | Propane | Increase activity and coupling | High turnover (45,800 total) and 98.2% coupling efficiency. caltech.edu |

| P450 BM3 (Alkane-hydroxylating variant) | Octane | Shift regioselectivity | Predominantly sub-terminal hydroxylation. researchgate.net |

| Variant 77-9H (Evolved BM3) | Octane | Shift regioselectivity to terminal | Achieved 52% terminal (1-octanol) selectivity. researchgate.net |

Tetramethylnonanol in Biosynthetic Pathway Investigations

Tracing Tetramethylnonanol as an Intermediate in Natural Product Biosynthesis

The identification of this compound as a key intermediate has been crucial in understanding the formation of more complex natural products. Its branched, polymethylated structure suggests a biosynthetic origin from the iterative methylation of a simpler precursor. While direct evidence in the form of isolating this compound from a natural source during active biosynthesis is often challenging due to its transient nature and low concentration, its role is primarily inferred through the structural analysis of final natural products and through isotopic labeling studies.

For instance, the presence of a this compound substructure within a larger natural product strongly implies its role as a precursor. Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in elucidating the precise connectivity of atoms within these complex molecules, thereby revealing the embedded this compound moiety.

Isotopic labeling experiments provide more direct evidence. In these studies, isotopically labeled precursors, such as ¹³C- or ²H-labeled acetate (B1210297) or methionine, are fed to the producing organism. The pattern of isotope incorporation into the final natural product can then be analyzed. If the labeling pattern in the this compound portion of the molecule is consistent with its formation from the supplied precursors through a plausible biosynthetic pathway, it provides strong support for its role as an intermediate.

While specific natural products derived directly from this compound are not extensively documented in readily available literature, its structural motif is characteristic of polyketide and isoprenoid-derived compounds, suggesting its potential involvement in the biosynthesis of a variety of secondary metabolites. The investigation into these pathways is an active area of research, with the goal of connecting specific genes to the production of these complex molecules. nih.gov

Enzymatic Machinery Involved in the Biogenesis of Polymethylated Alcohols

The biosynthesis of polymethylated alcohols like this compound requires a sophisticated suite of enzymes capable of catalyzing methylation, reduction, and chain elongation reactions. The primary alcohol biosynthetic process, in general, involves enzymes such as alcohol dehydrogenase, fatty acid synthase, and acyl-CoA reductase. ontosight.ai The formation of the characteristic branched-chain structure of this compound likely involves enzymes that can introduce methyl groups at specific positions on a growing carbon chain.

Key enzyme families implicated in the biosynthesis of such modified alcohols include:

Methyltransferases: These enzymes are responsible for transferring a methyl group from a donor molecule, typically S-adenosyl methionine (SAM), to an acceptor molecule. In the context of this compound biosynthesis, methyltransferases would act on a precursor molecule, adding the characteristic methyl branches. O-methyltransferases (OMTs) are a prominent subfamily involved in the biosynthesis of polymethoxylated compounds in organisms like citrus. researchgate.net

Polyketide Synthases (PKSs) and Fatty Acid Synthases (FASs): These large, multifunctional enzymes are responsible for building the carbon backbone of many natural products. They operate through the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA. Specialized PKS and FAS systems, potentially with integrated methyltransferase domains, are likely responsible for constructing the polymethylated carbon chain that is a precursor to this compound.

Reductases and Dehydrogenases: Once the methylated carbon chain is assembled, it exists as a keto- or acyl-group. A series of reduction steps are required to convert this to the final alcohol. Alcohol dehydrogenases (ADHs) are a major class of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. wikipedia.org These enzymes often require a reducing cofactor, such as NADH or NADPH, to carry out the reduction. Acyl-CoA reductases are another class of enzymes that can directly reduce acyl-CoA thioesters to their corresponding primary alcohols. ontosight.ai

Cytochrome P450 Monooxygenases (P450s): This versatile family of heme-containing enzymes can catalyze a wide range of oxidative reactions, including the hydroxylation of unactivated C-H bonds. nih.govacs.org While typically associated with oxidation, engineered P450s have demonstrated the ability to catalyze a variety of reactions and could potentially be involved in the terminal hydroxylation step to form the alcohol, or in creating precursors for further modification. nih.govnih.gov

The coordinated action of these enzyme classes results in the stereospecific and regiospecific synthesis of polymethylated alcohols. Understanding the structure, function, and substrate specificity of these enzymes is critical for both elucidating natural biosynthetic pathways and for harnessing them for synthetic purposes.

Table 1: Key Enzyme Families in Polymethylated Alcohol Biosynthesis

| Enzyme Family | Function | Role in this compound Biosynthesis |

|---|---|---|

| Methyltransferases | Transfer of methyl groups | Addition of methyl branches to the carbon backbone |

| Polyketide Synthases (PKSs) / Fatty Acid Synthases (FASs) | Carbon chain elongation and initial methylation | Assembly of the polymethylated carbon skeleton |

| Reductases / Dehydrogenases | Reduction of carbonyl groups to alcohols | Conversion of keto/acyl intermediates to the final alcohol |

| Cytochrome P450 Monooxygenases | Oxidation and other transformations | Potential involvement in terminal hydroxylation or precursor modification |

Chemoenzymatic Strategies for Biosynthetic Pathway Elucidation

Chemoenzymatic strategies, which combine the strengths of chemical synthesis and biocatalysis, are powerful tools for investigating and validating proposed biosynthetic pathways. nih.govmit.edu This approach is particularly valuable when genetic manipulation of the producing organism is difficult or when pathway intermediates are not readily accessible.

One key strategy involves the chemical synthesis of proposed biosynthetic intermediates. nih.gov For the this compound pathway, this would entail the laboratory synthesis of various potential precursor molecules. These synthetic intermediates can then be used in several ways:

In vitro enzymatic assays: The synthesized precursors can be incubated with purified enzymes suspected of being involved in the pathway. If the enzyme transforms the synthetic substrate into the next expected intermediate or the final product, it provides strong evidence for its role in the biosynthetic pathway.

Feeding studies: The chemically synthesized and often isotopically labeled intermediates can be supplied to the producing organism or a cell-free extract. The subsequent incorporation of the labeled intermediate into the final natural product can be traced, confirming its position in the biosynthetic sequence.

Another chemoenzymatic approach involves using enzymes as catalysts to perform specific transformations in a synthetic route. researchgate.netnih.gov For instance, a lipase (B570770) could be used for a desymmetrization step to create a chiral building block, or a dehydrogenase could be used for a stereoselective reduction. researchgate.net This can facilitate the efficient and stereocontrolled synthesis of complex intermediates that would be challenging to produce through purely chemical methods.

The development of chemoenzymatic routes can also aid in overcoming the limitations of purely biological or chemical approaches. For example, if a particular enzymatic step in a proposed pathway is inefficient or has a narrow substrate scope, a chemical step can be devised to bypass this bottleneck. nih.gov This hybrid approach allows for a more flexible and robust investigation of the biosynthetic pathway.

Recent advances in computational tools are also beginning to facilitate the design of chemoenzymatic routes. mit.edu By integrating databases of known enzymatic reactions with retrosynthetic analysis software, it is becoming possible to propose novel chemoenzymatic pathways for the synthesis of complex molecules, which can then be experimentally validated.

Through the iterative process of proposing a biosynthetic pathway, synthesizing key intermediates chemoenzymatically, and then testing these intermediates in biological systems, researchers can piece together the intricate steps of natural product biosynthesis with a high degree of confidence.

Strategic Synthesis of Tetramethylnonanol Derivatives and Analogues for Research Applications

Targeted Synthesis of Functionalized Tetramethylnonanol Analogues

The targeted synthesis of functionalized this compound analogues involves introducing specific chemical groups into the parent molecule to modulate its physicochemical properties and biological activity. These synthetic strategies are often multi-step processes that require careful planning to achieve the desired molecular architecture.

A common starting point for such syntheses is a commercially available or readily prepared this compound isomer, such as 2,4,6,8-tetramethyl-1-nonanol. justia.com The hydroxyl group of the alcohol serves as a versatile handle for introducing a wide array of functional groups. For instance, esterification or etherification reactions can be employed to append various moieties to the this compound backbone.

The synthesis of novel derivatives often begins with the reaction of an aldehyde or ketone with an amine derivative in the presence of a suitable solvent and catalyst. kashanu.ac.ir While this compound itself is an alcohol, its derivatives can be prepared from corresponding carbonyl compounds. The structural integrity of the newly synthesized compounds is typically confirmed using a suite of analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR). kashanu.ac.ir

One approach to creating functionalized analogues is through the strategic modification of the alkyl chain. This could involve the introduction of double or triple bonds to create unsaturated analogues, or the incorporation of heteroatoms such as oxygen, nitrogen, or sulfur to alter the polarity and hydrogen bonding capabilities of the molecule. Cascade reactions, such as reductive Friedel–Crafts alkylation/cyclization, can be employed to construct complex cyclic analogues from simpler keto-acid or ester precursors, offering broad substrate generality and functional group tolerance. rsc.org

The following table outlines hypothetical examples of functionalized this compound analogues and the synthetic strategies that could be employed for their preparation.

| Analogue Name | Functional Group Introduced | Potential Synthetic Strategy | Potential Research Application |

| Tetramethylnonyl acetate (B1210297) | Acetate ester | Esterification of this compound with acetic anhydride (B1165640) or acetyl chloride. | Pro-drug development, modification of lipophilicity. |

| 1-Azido-2,4,6,8-tetramethylnonane | Azide | Conversion of the hydroxyl group to a leaving group (e.g., tosylate) followed by nucleophilic substitution with sodium azide. | Click chemistry handle for bioconjugation. |

| Tetramethylnonanoic acid | Carboxylic acid | Oxidation of the primary alcohol group of this compound using a suitable oxidizing agent (e.g., Jones reagent). | Introduction of a polar, ionizable group. |

| 2,4,6,8-Tetramethylnonyl-1-amine | Primary amine | Conversion of the alcohol to an alkyl halide followed by reaction with ammonia (B1221849) or a protected amine equivalent. | Alteration of basicity and hydrogen bonding properties. |

These synthetic approaches allow for the creation of a diverse library of this compound analogues, each with unique properties that can be investigated for specific research applications.

Derivatization for Spectroscopic Probes and Labeling Studies

The derivatization of this compound to create spectroscopic probes is a key strategy for visualizing and quantifying its interactions within biological or chemical systems. This involves covalently attaching a molecule—a spectroscopic label—that has specific absorption or emission properties.

One common approach is the introduction of a fluorescent tag. This can be achieved by reacting a functionalized this compound analogue, such as an amino- or carboxyl-terminated derivative, with a reactive fluorescent dye. For example, an amino-functionalized this compound could be reacted with the N-hydroxysuccinimide (NHS) ester of a fluorophore like fluorescein (B123965) or rhodamine. The resulting fluorescently-labeled this compound can then be used in fluorescence microscopy or spectroscopy to study its localization and dynamics. The synthesis of such probes often involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of an amide bond between the this compound derivative and the label. nih.gov

Another strategy involves the incorporation of isotopically labeled atoms, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the this compound structure. researchgate.net These isotopically labeled probes are invaluable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies. For example, deuterated derivatives can be used to trace the metabolic fate of this compound in biological systems or to probe its binding to a target protein by observing changes in the NMR spectrum. researchgate.net The synthesis of these labeled compounds often requires the use of specifically labeled starting materials or reagents.

The table below provides examples of how this compound could be derivatized for spectroscopic and labeling studies.

| Probe Type | Label | Attachment Chemistry | Instrumentation |

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Reaction with an amino-functionalized this compound to form a thiourea (B124793) linkage. | Fluorescence Microscope, Fluorometer |

| NMR Probe | Deuterium (²H) | Synthesis using deuterated starting materials or reagents. | Nuclear Magnetic Resonance (NMR) Spectrometer |

| Mass Spectrometry Tag | Biotin | Amide bond formation between a carboxyl-functionalized this compound and biotin-amine. | Mass Spectrometer |

| Spin Label | TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | Esterification or etherification of this compound with a TEMPO-containing carboxylic acid or alcohol. | Electron Paramagnetic Resonance (EPR) Spectrometer |

The choice of label and attachment chemistry depends on the specific research question and the experimental conditions. Careful design and synthesis of these probes are crucial for obtaining reliable and meaningful data in labeling studies.

Evaluation of Structure-Reactivity Relationships in this compound Derivatives

Structure-reactivity relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. scribd.comdrugdesign.org In the context of this compound derivatives, this involves systematically modifying the structure and observing the effect of these changes on a specific chemical reaction or biological activity. mdpi.commdpi.com These studies are fundamental to rational drug design and the development of new chemical entities with desired properties. nih.gov

The core principle of SRR is that changes in a molecule's structure, such as the addition or removal of functional groups, alteration of stereochemistry, or modification of the carbon skeleton, can lead to predictable changes in its reactivity. youtube.com Factors that contribute to chemical potential and reactivity include bond energies, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the presence of permanent charges. scribd.comyoutube.com

For this compound derivatives, an SRR study might involve synthesizing a series of analogues with systematic variations and then evaluating their performance in a particular assay. For example, if the goal is to develop a more potent bioactive compound, analogues with different alkyl chain lengths, branching patterns, or functional groups at various positions could be synthesized and tested. nih.gov

The following hypothetical data table illustrates an SRR study for a series of this compound derivatives in a generic biological assay. The inhibitory concentration (IC₅₀) is a measure of the compound's potency, with lower values indicating higher potency.

| Derivative | Structural Modification | LogP (Calculated) | IC₅₀ (µM) |

| This compound (Parent) | - | 4.5 | 50 |

| 2,4,6,8-Tetramethyl-1-decanol | Increased chain length (+CH₂) | 5.0 | 42 |

| 2,4,6,8-Tetramethyl-1-octanol | Decreased chain length (-CH₂) | 4.0 | 65 |

| 1-Fluoro-2,4,6,8-tetramethylnonane | Introduction of a fluorine atom | 4.6 | 35 |

| 2,4,6,8-Tetramethylnonanoic acid | Introduction of a carboxyl group | 3.8 | 80 |

| 2,4,6,8-Tetramethylnonyl amine | Introduction of an amine group | 4.2 | 45 |

From this hypothetical data, one might infer that:

Increasing the lipophilicity by extending the alkyl chain slightly enhances activity.

Decreasing the chain length reduces activity.

The introduction of an electron-withdrawing fluorine atom significantly improves potency.

The introduction of a polar carboxyl group is detrimental to activity, possibly due to reduced membrane permeability.

The introduction of a basic amine group has a modest positive effect on activity.

These insights can then be used to design the next generation of analogues with potentially even greater potency. By combining synthetic chemistry with systematic biological evaluation, SRR studies provide a powerful framework for the optimization of lead compounds in research. drugdesign.org

Green Chemistry Principles Applied to Tetramethylnonanol Synthesis

Atom Economy and Waste Minimization in Tetramethylnonanol Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org The goal is to maximize this incorporation, thereby minimizing the generation of byproducts and waste. skpharmteco.comnumberanalytics.com In the synthesis of this compound, this means designing reaction pathways where the majority of the atoms from the starting materials form the final alcohol, rather than being lost in side reactions or as part of leaving groups.

One of the key strategies to improve atom economy in alcohol synthesis is the use of catalytic reactions. nih.gov For instance, the Guerbet reaction, a condensation of two smaller alcohols to form a larger, branched alcohol, can be a highly atom-economical route. acs.orgaocs.orgrsc.org This reaction, when catalyzed efficiently, produces only water as a byproduct. aocs.org Research into catalysts for the Guerbet reaction, such as those based on iridium or ruthenium, aims to improve yields and selectivity, further enhancing atom economy. osti.govresearchgate.net

Process Intensification: Combining multiple reaction steps into a single pot reaction to reduce separation and purification steps, which are often major sources of waste.

Recycling: Recovering and reusing unreacted starting materials and catalysts.

Byproduct Valorization: Finding applications for any unavoidable byproducts, turning a waste stream into a valuable product stream.

The following table illustrates the concept of atom economy for a hypothetical synthesis of this compound via a Guerbet-type reaction.

| Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Byproduct | Molecular Weight ( g/mol ) | Atom Economy (%) |

| 2 x Isopentanol | 88.15 | 2,6,8-Trimethylnonan-4-ol | 186.34 | Water | 18.02 | 84.2 |

Note: The atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. This example is illustrative and the actual atom economy can vary based on the specific isomers and reaction conditions.

Development of Greener Solvents and Reaction Media for this compound Chemistry

Traditional organic solvents are often volatile, flammable, and toxic, posing risks to human health and the environment. scienceinschool.org Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether. researchgate.netorientjchem.org For the synthesis of this compound, research into greener solvents focuses on several key areas:

Water: As a solvent, water is non-toxic, non-flammable, and readily available. mdpi.com While the low solubility of long-chain alcohols like this compound in water can be a challenge, techniques such as the use of phase-transfer catalysts or surfactant-mediated reactions can overcome this limitation.

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic and non-flammable solvent with tunable properties. orientjchem.org It can be an excellent medium for certain catalytic reactions and allows for easy product separation by simply reducing the pressure, which causes the CO2 to return to its gaseous state.

Ionic Liquids: These are salts that are liquid at or near room temperature. researchgate.netmdpi.com They have negligible vapor pressure, reducing air pollution and exposure risks. acs.org Their properties can be tailored by changing the cation and anion, allowing for the design of ionic liquids that are effective for specific reactions in this compound synthesis.

Solvent-Free Reactions: The most ideal scenario from a green chemistry perspective is to conduct reactions without any solvent. rsc.org This can be achieved in some cases by running reactions at elevated temperatures where the reactants themselves are liquid or by using one of the reactants as the reaction medium.

The selection of a greener solvent is a complex process that involves balancing factors such as reaction efficiency, cost, and environmental impact. The following table provides a comparison of different solvent types.

| Solvent Type | Advantages | Challenges |

| Traditional Organic Solvents | High solubility for many organic compounds, well-understood properties. | Toxicity, volatility, flammability, environmental persistence. |

| Water | Non-toxic, non-flammable, inexpensive, widely available. mdpi.com | Low solubility for nonpolar compounds, high energy cost for removal. |

| Supercritical CO2 | Non-toxic, non-flammable, tunable properties, easy separation. orientjchem.org | Requires high-pressure equipment, may have limited solvating power for some reactants. |

| Ionic Liquids | Low volatility, high thermal stability, tunable properties. researchgate.netmdpi.com | Can be expensive, potential toxicity and biodegradability concerns for some types. |

Energy Efficiency Considerations in this compound Synthesis

The chemical industry is a significant consumer of energy, and reducing energy consumption is a key aspect of green chemistry. essentialchemicalindustry.org Energy-efficient processes not only reduce the environmental footprint but also lower production costs. focusonenergy.com In the synthesis of this compound, several strategies can be employed to improve energy efficiency:

Catalysis: Catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thereby reducing energy input. oil-gasportal.com

Process Optimization: Careful control of reaction parameters such as temperature, pressure, and reaction time can minimize energy waste. focusonenergy.com

Heat Integration: In a multi-step synthesis, the heat generated from an exothermic reaction can be used to provide energy for an endothermic step or to preheat reactant streams.

Alternative Energy Sources: Utilizing renewable energy sources like solar or biogas can reduce the reliance on fossil fuels for heating and other energy needs. nedstar.com

Energy-Efficient Separation Processes: Distillation is a common but energy-intensive method for purifying chemicals. researchgate.net Exploring alternative separation techniques like membrane filtration or crystallization can lead to significant energy savings.

A research project by the Fraunhofer Institute aims to develop a new, energy-efficient method for producing alcohols that could have an energy-saving potential of 20% compared to traditional two-step processes. german-energy-solutions.de While large-scale industrial ethanol (B145695) producers are generally less energy-intensive than smaller distilleries, there is still significant potential for energy efficiency improvements across the board. ct.gov For instance, implementing a systematic energy-management program can lead to energy cost savings of as much as 15% within three years. focusonenergy.com

Biocatalysis as a Sustainable Approach for this compound Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.govrsc.org This approach offers several advantages in the context of green chemistry, including high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of renewable resources. nih.govmdpi.com For the synthesis of long-chain alcohols like this compound, biocatalysis presents several promising opportunities:

Enzymatic Synthesis: Specific enzymes, such as alcohol dehydrogenases or monooxygenases, can be used to synthesize or modify long-chain alcohols with high precision. nih.govwur.nl For example, alcohol oxidases can be employed for the selective oxidation of primary long-chain aliphatic alcohols. acs.org

Renewable Feedstocks: Biocatalytic processes can often utilize renewable feedstocks, such as sugars or plant oils, as starting materials, reducing the reliance on fossil fuels. pnas.org

Reduced Waste: The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction mixtures and less waste. researchgate.net

Recent research has focused on developing biocatalytic routes for the production of various valuable chemicals. For instance, a biocatalytic pathway called the methanol (B129727) condensation cycle (MCC) has been constructed to convert methanol into higher-chain alcohols without carbon loss or the need for ATP. pnas.org Another study demonstrated the use of an engineered alcohol oxidase to purify alkyl monoglucosides by selectively oxidizing a long-chain alcohol byproduct. researchgate.net These advancements highlight the potential of biocatalysis to provide sustainable and efficient methods for the synthesis and transformation of compounds like this compound. nih.gov

The following table summarizes some key enzymes and their potential applications in the synthesis of long-chain alcohols.

| Enzyme Class | Reaction Type | Potential Application in this compound Synthesis |

| Alcohol Dehydrogenases (ADHs) | Oxidation/Reduction of alcohols and ketones | Chiral synthesis of specific this compound isomers. nih.gov |

| Monooxygenases | Hydroxylation of alkanes | Introduction of hydroxyl groups onto a hydrocarbon backbone to form the alcohol. wur.nl |

| Alcohol Oxidases | Oxidation of alcohols to aldehydes | Selective modification of alcohol functional groups. acs.org |

| Lipases/Esterases | Esterification/Transesterification | Synthesis of this compound esters or resolution of racemic mixtures. |

Research on Industrial Chemical Applications of Tetramethylnonanol and Its Analogues

Tetramethylnonanol as a Building Block in Fine Chemical Synthesis

This compound, a branched-chain alcohol, serves as a foundational molecule, or building block, for the synthesis of more complex fine chemicals. Its utility is primarily demonstrated through derivatization of its hydroxyl (-OH) group. The significant steric hindrance around the alcohol functional group, due to the multiple methyl branches along its carbon backbone, influences its reactivity and the properties of its derivatives.

A primary example of its application in fine chemical synthesis is its conversion into ester derivatives. Through esterification, this compound reacts with carboxylic acids or their anhydrides to form compounds such as 2,4,6,8-tetramethyl-1-nonyl acetate (B1210297). ontosight.ai This transformation is significant as esters of branched alcohols are valued in various industries. These derivatives may be explored for use in the formulation of fragrances and flavors, where molecular structure heavily influences scent and volatility. ontosight.ai Furthermore, such esters can act as intermediates in the synthesis of other organic compounds, including potential pharmaceutical molecules. ontosight.ainih.gov

The reaction to form its acetate ester highlights its role as a versatile intermediate. The general properties of the resulting ester—being relatively volatile and soluble in organic solvents—are typical of such molecules and suggest its potential applicability in materials science or as a specialty solvent. ontosight.ai

| Reactant | Reagent | Product | Reaction Type | Potential Applications of Product |

|---|---|---|---|---|

| 2,4,6,8-Tetramethyl-1-nonanol | Acetic Anhydride (B1165640) / Acetic Acid | 2,4,6,8-tetramethyl-1-nonyl acetate | Esterification | Fragrances, Flavors, Pharmaceutical Intermediates ontosight.ai |

Catalytic Applications Involving this compound-Derived Ligands or Precursors

A comprehensive review of scientific literature did not yield specific examples of catalyst ligands or precursors directly synthesized from this compound. While sterically hindered alcohols can be used to create ligands for transition-metal catalysis, no research detailing the synthesis and application of a this compound-derived ligand was identified. nih.govjlu.edu.cnresearchgate.net

The development of catalyst precursors is a critical step in creating catalytically active species for fine chemical synthesis. numberanalytics.com These precursors are compounds that transform into active catalysts under specific reaction conditions. numberanalytics.com The design of a precursor, including the choice of metal and the structure of the organic ligands, is essential for achieving high catalytic activity and selectivity. numberanalytics.com In principle, the bulky and complex structure of this compound could be used to synthesize unique ligands that confer specific steric and electronic properties to a metal center, potentially influencing the outcome of catalytic reactions such as asymmetric synthesis. nih.govscilit.com However, research to this effect involving this compound has not been published in the available literature.

Process Intensification Strategies for this compound Production

Detailed studies specifically applying process intensification (PI) strategies to the production of this compound are not available in the reviewed literature. Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient chemical manufacturing technologies. aiche.orgenergy.gov

General PI strategies applicable to the production of specialty alcohols include the shift from batch reactors to continuous flow systems. rsc.orgbohrium.com Continuous flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and improved safety, which can lead to higher yields and purity. rsc.orgnih.gov For alcohol synthesis, techniques such as reactive distillation—which combines chemical reaction and product separation into a single unit—can overcome thermodynamic limitations and reduce capital and energy costs. mdpi.com Furthermore, the use of advanced process control, automation, and machine learning algorithms can optimize reaction conditions in real-time to maximize productivity and minimize waste formation. nih.govnih.gov

While these modern manufacturing principles are widely applied across the chemical industry, including for the synthesis of other alcohols, specific case studies or optimized production data for this compound using these advanced methods have not been documented in available research. mdpi.comresearchgate.net

Future Research Directions and Emerging Paradigms for Tetramethylnonanol

Integration of Artificial Intelligence and Machine Learning in Tetramethylnonanol Research